molecular formula C14H13ClIN5 B12917281 9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl- CAS No. 115204-63-2

9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12917281
CAS No.: 115204-63-2
M. Wt: 413.64 g/mol
InChI Key: NWPDNIKYEKZPBE-UHFFFAOYSA-N
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Description

The compound 9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl- is a trisubstituted purine derivative featuring:

  • 2-Chloro substitution at the purine C2 position.
  • N,N-dimethylamine at the C6 position, enhancing solubility and modulating electronic properties.

Purine derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with enzymes like kinases and proteases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115204-63-2

Molecular Formula

C14H13ClIN5

Molecular Weight

413.64 g/mol

IUPAC Name

2-chloro-9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H13ClIN5/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3

InChI Key

NWPDNIKYEKZPBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)I)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of 2-chloro-6-(N,N-dimethylamino)purine Starting from 2-chloro-6-aminopurine, methylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO3 or K2CO3) Introduction of N,N-dimethylamino group at 6-position
2 Alkylation at N9 with (3-iodophenyl)methyl halide Reaction of the 2-chloro-6-(N,N-dimethylamino)purine with (3-iodophenyl)methyl bromide or chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K2CO3) Formation of 9-((3-iodophenyl)methyl) substitution
3 Purification and characterization Chromatographic purification (silica gel column chromatography) and recrystallization Pure target compound

Research Findings and Optimization

  • The N9-alkylation step is critical and requires careful control of reaction conditions to avoid side reactions such as multiple alkylations or substitution at undesired positions.
  • The choice of base and solvent significantly affects yield and purity. Polar aprotic solvents like DMF or DMSO with mild bases (K2CO3) are preferred.
  • Temperature control during alkylation (typically 50–80 °C) optimizes reaction rate and selectivity.
  • Purification by silica gel chromatography using gradient elution (e.g., petroleum ether/ethyl acetate mixtures) yields high-purity product.
  • Characterization by NMR (1H, 13C), HRMS, and melting point confirms structure and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
N,N-Dimethylation 2-chloro-6-aminopurine, methyl iodide, K2CO3, DMF 60 °C 6 h 75–85 Mild base prevents overalkylation
N9-Alkylation 2-chloro-6-(N,N-dimethylamino)purine, (3-iodophenyl)methyl bromide, K2CO3, DMF 70 °C 12 h 65–80 Polar aprotic solvent enhances nucleophilicity
Purification Silica gel chromatography (PE/EA gradient) Ambient - - Yields pure white solid

Summary of Key Literature and Patents

  • Patent literature (e.g., EP2142549) describes related purine derivatives with halogenated benzylamino substitutions, providing synthetic insights applicable to this compound.
  • Chemical suppliers and databases (e.g., Appchem, PubChem) provide molecular data and confirm the compound’s structure and molecular weight (413.64 g/mol).
  • Research articles on purine alkylation and N,N-dimethylation provide mechanistic understanding and optimization strategies for selective substitution.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Pharmacological Research

The compound is under investigation for its potential use in treating:

  • Cancer : As an anti-tumor agent due to its ability to modulate immune responses and inhibit tumor growth.
  • Inflammation : Its action on A3 receptors may help reduce inflammatory responses in various diseases.
  • Cardiovascular Diseases : The modulation of adenosine receptors can influence heart rate and blood pressure regulation .

Biological Studies

Research has focused on its interactions with biological macromolecules:

  • Receptor Binding Studies : Evaluating the binding affinity and selectivity towards different adenosine receptor subtypes.
  • Signal Transduction Pathways : Investigating how activation of A3 receptors influences downstream signaling pathways associated with cell proliferation and apoptosis .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be modified through various chemical reactions, including substitution and coupling reactions, to create derivatives with enhanced properties .
Reaction TypeDescription
Substitution ReactionsChlorine can be replaced by other nucleophiles.
Oxidation/ReductionModifications to the purine ring structure.
Coupling ReactionsFormation of more complex organic molecules.

Case Study 1: Anti-Cancer Activity

A study published in Cancer Research demonstrated that Namodenoson inhibited the growth of liver cancer cells by inducing apoptosis through A3 receptor activation. This effect was attributed to enhanced immune surveillance against tumor cells .

Case Study 2: Inflammation Reduction

Research published in Journal of Inflammation highlighted that treatment with the compound significantly reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential utility in inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily through its interaction with adenosine receptors. It acts as an antagonist, blocking the action of adenosine at these receptors. This can modulate various physiological processes, including neurotransmission, inflammation, and immune responses. The molecular targets include the A1, A2A, A2B, and A3 subtypes of adenosine receptors, with a particular affinity for the A3 subtype .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among purine derivatives include substitutions at C2 , N9 , and C6 . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name C2 Substituent N9 Substituent C6 Substituent Key Properties/Activities Reference
Target Compound Cl 3-Iodobenzyl N,N-dimethylamine Not reported; inferred lipophilicity ↑ N/A
2-Chloro-N-(3-chlorophenyl)-9-ethyl Cl Ethyl 3-Chlorophenylamine IC₅₀: Cruzain (1.8 µM), Rhodesain (0.9 µM)
2-Chloro-9-(cyclopropylmethyl)-N-(2-fluorophenyl) Cl Cyclopropylmethyl 2-Fluorophenylamine Anticancer screening (Bcr-Abl inhibition)
6-Chloro-9-(3-chloro-4-fluorophenyl) Cl 3-Chloro-4-fluorophenyl NH₂ Antifungal activity (docking score > abacavir)
2-Chloro-N-ethyl-9-isopropyl Cl Isopropyl Ethylamine Melting point: 390–393 K; crystallography data
N,N-Dimethyl-9-(2-fluorobenzyl) H 2-Fluorobenzyl N,N-dimethylamine Computed properties: pKa 6.49, PSA 46.84
N9 Substituent
  • However, iodinated aromatic systems can increase metabolic stability but risk toxicity .
  • Ethyl/Isopropyl Groups : Smaller alkyl chains (e.g., in and ) improve solubility but reduce binding affinity in protease inhibition assays .
C6 Substituent
  • N,N-Dimethylamine : The target compound’s dimethylamine group likely enhances membrane permeability compared to primary amines (e.g., NH₂ in ) but may reduce hydrogen-bonding interactions critical for enzyme inhibition .
  • Aryl Amines : Compounds with 3-chlorophenyl or 2-fluorophenyl groups at C6 () show measurable enzyme inhibition (IC₅₀ < 2 µM), suggesting that bulkier aromatic groups optimize target engagement .
C2 Substituent
  • The 2-chloro substitution is conserved across most analogues, contributing to π-π stacking and electrophilic reactivity. Chlorine’s electron-withdrawing effect stabilizes the purine ring, a feature critical for maintaining planar geometry during target binding .

Physicochemical and Computed Properties

  • Solubility : N,N-Dimethylamine at C6 enhances aqueous solubility relative to aryl amines (e.g., 3-chlorophenyl in ) .
  • Acid Dissociation (pKa) : Computed pKa ~6.5 (similar to ) suggests moderate basicity, favoring cellular uptake at physiological pH .

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl- , also known by its synonyms such as CF-102 and Namodenoson, is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18ClIN6O4
  • Molecular Weight : 544.73 g/mol
  • CAS Number : 163042-96-4
  • IUPAC Name : 1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-beta-D-ribofuranuronamide

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. It acts as a selective agonist for the A3 adenosine receptor, which is implicated in various physiological processes including inflammation, cancer progression, and neuroprotection. Activation of the A3 receptor has been shown to exert anti-inflammatory effects and inhibit tumor growth in various cancer models.

Anticancer Activity

Research indicates that 9H-Purin-6-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (μM)Reference
HCT116 (Colon)2.5
MCF-7 (Breast)1.8
U87 MG (Glioblastoma)4.0
A549 (Lung)3.5

A notable study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability across these lines, suggesting its potential as a therapeutic agent against various cancers.

Anti-inflammatory Effects

The compound's role as an anti-inflammatory agent has been supported by findings that show it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

In animal models of neurodegenerative diseases, 9H-Purin-6-amine has demonstrated protective effects against neuronal cell death induced by oxidative stress. The compound appears to enhance cellular antioxidant defenses, which may contribute to its neuroprotective properties.

Case Studies

  • Clinical Trials for Liver Cancer : A Phase II clinical trial evaluated the efficacy of Namodenoson in patients with hepatocellular carcinoma (HCC). Results indicated a significant decrease in tumor size among treated patients compared to controls, with manageable side effects.
  • Animal Models : In a murine model of inflammatory bowel disease (IBD), administration of this compound resulted in reduced disease severity and histological improvement, highlighting its potential for treating chronic inflammatory conditions.

Q & A

Q. Q1. What synthetic methodologies are optimal for introducing substituents at the purine N9 position in derivatives like 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine?

Methodological Answer: Microwave-assisted nucleophilic substitution is effective for N9 alkylation. For example, reacting 2,6-dichloro-9H-purine with 3-iodobenzyl bromide in DMF using Hünig’s base under microwave irradiation (110°C, 30 min) achieves selective substitution. Post-reaction purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures high yield (≥90%) .

Q. Q2. How can solubility challenges be addressed during in vitro assays for iodophenyl-substituted purine derivatives?

Methodological Answer: Use DMSO for preparing stock solutions (5–20 mM), as purine derivatives with bulky aryl groups often exhibit limited aqueous solubility. For aqueous assays, dilute DMSO stocks to ≤1% v/v to avoid solvent interference. If precipitation occurs, consider co-solvents (e.g., PEG-400) or sonication .

Q. Q3. What spectroscopic techniques are critical for characterizing substituent effects on the purine core?

Methodological Answer:

  • 1H/13C NMR : Identify tautomeric forms (e.g., amino vs. imino) by monitoring chemical shifts of NH protons (δ 10–12 ppm) and aromatic carbons.
  • LC-MS : Confirm molecular weight and detect intermediates during stepwise synthesis.
  • HRMS : Validate exact mass for halogenated derivatives (e.g., iodine’s isotopic pattern) .

Advanced Research Questions

Q. Q4. How can structural contradictions between computational docking and experimental bioactivity data be resolved for AChE inhibitors based on this scaffold?

Methodological Answer:

  • Re-docking with flexible side chains : Account for protein conformational changes using software like AutoDock Vina.
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability.
  • Experimental Validation : Compare IC50 values from Ellman’s assay with docking scores. Discrepancies may arise from solvent effects or tautomerization not modeled in silico .

Q. Q5. What strategies mitigate tautomerism-induced variability in biological activity measurements?

Methodological Answer:

  • NMR Tautomer Analysis : Quantify amino/imino ratios in DMSO-d6 or CDCl3.
  • pH Control : Stabilize dominant tautomers by buffering assay media (e.g., pH 7.4 for physiological conditions).
  • Structure-Activity Relationship (SAR) Studies : Correlate tautomer ratios (from NMR) with IC50 values to identify bioactive forms .

Q. Q6. How can X-ray crystallography resolve ambiguities in the regiochemistry of N-alkylation?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain single crystals.
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging its robustness for small-molecule refinement. Confirm N-alkylation sites via electron density maps (e.g., 3-iodobenzyl group at N9) .

Q. Q7. What mechanistic insights explain competing N7 vs. N6 alkylation in purine derivatives under basic conditions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : N7 alkylation dominates under microwave heating (kinetic), while prolonged reaction times favor N6 (thermodynamic).
  • Electrophilicity Mapping : Use DFT calculations (e.g., Gaussian) to compare charge densities at N7 and N6.
  • Trapping Experiments : Add benzyl bromide incrementally and monitor intermediates via LC-MS .

Q. Q8. How do steric effects from the 3-iodobenzyl group influence binding to enzymatic targets like cruzain or AChE?

Methodological Answer:

  • Comparative SAR : Synthesize analogs with smaller substituents (e.g., 3-chloro or 3-fluoro) and compare Ki values.
  • Docking with Steric Maps : Use PyMOL to visualize van der Waals clashes in enzyme active sites.
  • Enzyme Kinetics : Measure kcat/Km changes to assess steric hindrance’s impact on substrate turnover .

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